molecular formula C8H15LiO2 B15087961 Lithium 2,2-di-n-propylacetate

Lithium 2,2-di-n-propylacetate

Cat. No.: B15087961
M. Wt: 150.2 g/mol
InChI Key: CWFAFDCTBAYTFA-UHFFFAOYSA-M
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Description

Lithium 2,2-di-n-propylacetate (C₈H₁₅LiO₂) is a lithium carboxylate salt characterized by a branched acetate structure with two n-propyl substituents at the α-carbon position. It has a molecular weight of 150.14 g/mol and is commercially available as a white solid powder with a purity of 97% or higher . This compound is marketed under the brand santacruze (product code: sc-300921) in quantities of 500 mg, 2 g, and 10 g .

Properties

Molecular Formula

C8H15LiO2

Molecular Weight

150.2 g/mol

IUPAC Name

lithium;2-propylpentanoate

InChI

InChI=1S/C8H16O2.Li/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

CWFAFDCTBAYTFA-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCCC(CCC)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2-propylpentanoate can be synthesized through the reaction of valproic acid with lithium hydroxide. The reaction typically involves dissolving valproic acid in a suitable solvent, such as ethanol, and then adding lithium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of lithium 2-propylpentanoate .

Industrial Production Methods

In industrial settings, the production of lithium 2-propylpentanoate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-propylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of lithium 2-propylpentanoate include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of lithium 2-propylpentanoate depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Lithium 2-propylpentanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium 2-propylpentanoate involves several molecular targets and pathways. It is known to modulate neurotransmitter levels in the brain, particularly by inhibiting the enzyme glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA). These actions result in the stabilization of mood and reduction of manic and depressive episodes in patients with bipolar disorder . Additionally, lithium 2-propylpentanoate has neuroprotective effects, which are believed to be mediated through its impact on intracellular signaling pathways .

Comparison with Similar Compounds

Lithium Acetate (CH₃COOLi)

  • Applications : Widely used as a buffering agent in biochemistry and as a precursor for lithium-containing oxides (e.g., LiCoO₂) in battery cathode synthesis .
  • Key Difference: The absence of alkyl groups in lithium acetate reduces its lipophilicity compared to this compound, making it more water-soluble but less effective in non-polar reaction media.

Lithium Dodecylsulfate (LiC₁₂H₂₅SO₄)

  • Molecular Weight : 272.33 g/mol.
  • Applications : Primarily a surfactant due to its long alkyl chain, enabling micelle formation in colloid chemistry .
  • Key Difference : Unlike this compound, lithium dodecylsulfate’s sulfate ester group and hydrophobic tail make it unsuitable for high-temperature precursor applications but ideal for stabilizing emulsions .

Lithium Dimethylamide (LiN(CH₃)₂)

  • Molecular Weight : 65.02 g/mol.
  • Applications: A strong base used in deprotonation reactions and organometallic synthesis. Available as a 10% w/v solution in hexane or 98% pure solid .
  • Key Difference : Its amide functionality provides superior basicity but limits its utility in carboxylate-driven processes, such as oxide precursor decomposition .

Data Table: Comparative Properties of Lithium Salts

Compound Molecular Formula Molecular Weight (g/mol) Purity (%) Physical Form Primary Applications
This compound C₈H₁₅LiO₂ 150.14 97+ Solid powder Organic synthesis, precursors
Lithium Acetate C₂H₃LiO₂ 65.99 97 Solid Biochemistry, oxide synthesis
Lithium Dodecylsulfate LiC₁₂H₂₅SO₄ 272.33 98–99+ Solid Surfactant, colloid chemistry
Lithium Cobalt(III) Oxide LiCoO₂ 97.88 97–99.5 Solid Cathode material in batteries

Research and Industrial Relevance

While this compound remains a niche compound, its structural complexity offers avenues for tailored material synthesis. For example, its branched alkyl groups could influence the porosity or surface area of oxide materials derived from it, a hypothesis requiring validation through thermogravimetric and XRD studies. In contrast, commodity lithium salts like LiCoO₂ dominate commercial battery production due to standardized performance and scalability .

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